molecular formula C16H20ClNO4 B1229696 Norcocaine hydrochloride CAS No. 61585-22-6

Norcocaine hydrochloride

Cat. No.: B1229696
CAS No.: 61585-22-6
M. Wt: 325.79 g/mol
InChI Key: RIPPXFWUYXTRNJ-BHARVXRSSA-N
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Biochemical Analysis

Biochemical Properties

Norcocaine hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of cocaine. It interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its biotransformation. This compound is also known to interact with proteins involved in neurotransmitter transport, such as dopamine and serotonin transporters. These interactions are crucial for its pharmacological effects, including its stimulant and addictive properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the reuptake of neurotransmitters like dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to dopamine and serotonin transporters, inhibiting their function and leading to increased neurotransmitter levels. It also affects the activity of cytochrome P450 enzymes, which are involved in its metabolism. These interactions contribute to its pharmacological effects and potential for abuse .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under controlled conditions, but it can degrade over time, affecting its potency and efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can stimulate the central nervous system and enhance locomotor activity. At high doses, this compound can cause toxic effects, including neurotoxicity and cardiotoxicity. Threshold effects have been observed, where the compound’s effects become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the biotransformation of this compound into other metabolites, such as benzoylecgonine and ecgonine methyl ester. These metabolic pathways are crucial for the compound’s elimination from the body and its overall pharmacokinetics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects. The compound’s distribution is influenced by factors such as blood-brain barrier permeability and tissue affinity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be found in various cellular compartments, including the cytoplasm and synaptic vesicles. Post-translational modifications and targeting signals play a role in directing this compound to specific organelles. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes .

Chemical Reactions Analysis

Norcocaine hydrochloride undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Norcocaine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of cocaine and its metabolites.

    Biology: It is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Research focuses on its potential therapeutic applications and its role in drug metabolism.

    Industry: It is used in the development of analytical methods for forensic and toxicological analysis.

Comparison with Similar Compounds

Norcocaine hydrochloride is similar to other cocaine metabolites, such as:

Compared to these compounds, this compound is unique due to its higher local anesthetic potential and its specific pharmacological activity .

Properties

IUPAC Name

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4.ClH/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10;/h2-6,11-14,17H,7-9H2,1H3;1H/t11-,12+,13-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPPXFWUYXTRNJ-BHARVXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18717-72-1 (Parent)
Record name Norcocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061585226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50977172
Record name Methyl 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61585-22-6
Record name Norcocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061585226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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